Trimethylhydrazine

Physical Organic Chemistry Reactivity Nucleophilicity

Trimethylhydrazine (TMH, CAS 1741-01-1) is a methylated hydrazine derivative with the molecular formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol. This liquid compound is characterized by a density of 0.814 g/cm³ at 18 °C, a boiling point of 62-63 °C (at 753 Torr), and a melting point of -73 °C.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 1741-01-1
Cat. No. B156840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylhydrazine
CAS1741-01-1
Synonymstrimethylhydrazine
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCNN(C)C
InChIInChI=1S/C3H10N2/c1-4-5(2)3/h4H,1-3H3
InChIKeyNIIPNAJXERMYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylhydrazine (CAS 1741-01-1) Baseline Properties and Procurement Guide


Trimethylhydrazine (TMH, CAS 1741-01-1) is a methylated hydrazine derivative with the molecular formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol. This liquid compound is characterized by a density of 0.814 g/cm³ at 18 °C, a boiling point of 62-63 °C (at 753 Torr), and a melting point of -73 °C. It is extremely soluble in water, with a calculated solubility of 1000 g/L at 25 °C . TMH is a reactive organic base and strong reducing agent, historically noted for its utility as a rocket fuel, both as a monopropellant and in hypergolic combinations with oxidizers like nitric acid [1]. It also serves as a key intermediate in pharmaceutical synthesis, most notably in the production of the ghrelin receptor agonist anamorelin [2].

Why Trimethylhydrazine (TMH) Cannot Be Simply Replaced by Other Methylhydrazines


Generic substitution among methylhydrazine derivatives is not scientifically valid due to quantifiable differences in their physical properties, chemical reactivity, and metabolic byproducts. While compounds like monomethylhydrazine (MMH) and 1,1-dimethylhydrazine (UDMH) are also used as rocket propellants, their specific impulse, density, and hypergolic behavior differ from TMH [1]. More critically, in synthetic organic chemistry and pharmaceutical manufacturing, the steric and electronic properties of TMH dictate reaction outcomes in a way that other hydrazines cannot replicate. For example, the successful coupling of TMH with a sterically hindered, Boc-protected amino acid to produce a key pharmaceutical intermediate was achieved with TMH, a reaction that is specific to its unique structure and reactivity profile [2]. The use of an alternative hydrazine would likely result in lower yields, require different coupling reagents, or lead to a different impurity profile, all of which have significant procurement and process implications.

Quantitative Evidence for the Differentiated Performance of Trimethylhydrazine (CAS 1741-01-1)


Quantified Nucleophilicity of Trimethylhydrazine vs. Hydrazine in Acetonitrile

The nucleophilic reactivity of trimethylhydrazine (TMH) in acetonitrile was quantified and found to be significantly higher than that of unsubstituted hydrazine. This provides a direct, quantitative basis for understanding its enhanced reactivity in nucleophilic reactions and synthesis [1].

Physical Organic Chemistry Reactivity Nucleophilicity

Comparative Physicochemical Properties: TMH vs. UDMH for Propellant Applications

Trimethylhydrazine exhibits a significantly lower boiling point compared to its widely used analog, unsymmetrical dimethylhydrazine (UDMH). This difference in volatility is a critical parameter for fuel formulation, vapor handling, and potential ignition behavior .

Propellant Chemistry Physical Properties Rocket Fuels

Mass Spectral Ionization Potential of TMH vs. Other Methylhydrazines

A systematic electron impact study of methyl-substituted hydrazines demonstrated a clear trend of decreasing molecular ionization potential with increased methylation. Trimethylhydrazine exhibits a lower ionization potential than its less methylated counterparts (hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine), which is a fundamental property influencing its behavior in mass spectrometric detection and gas-phase reactivity [1].

Analytical Chemistry Mass Spectrometry Ionization Potential

High-Value Application Scenarios for Trimethylhydrazine (CAS 1741-01-1) Based on Differentiated Evidence


Synthesis of Sterically Hindered Pharmaceutical Intermediates (e.g., Anamorelin)

In the large-scale synthesis of the drug candidate anamorelin, a scalable and safe process for preparing trimethylhydrazine (TMH) was essential. TMH was successfully coupled with a sterically hindered, enantiomerically pure, Boc-protected amino acid. This was achieved by converting the amino acid to its acid chloride, which then reacted cleanly with TMH, avoiding the need for expensive peptide coupling reagents. This specific coupling is enabled by the unique steric and electronic properties of TMH, making it the required reagent for this advanced intermediate [1].

Specialized Rocket Propellant Development

Trimethylhydrazine is documented as a useful rocket fuel, either alone as a monopropellant or in combination with oxidizers. It is specifically noted for its hypergolic properties with nitric acid, offering distinct advantages in propulsion system design. While less common than MMH or UDMH, its unique combination of physical properties, such as its density and boiling point, and combustion characteristics, as quantified in studies on its detonation and deflagration parameters, position it as a candidate for specialized propellant formulations requiring a specific performance or handling profile [2].

Precursor for Meldonium (Mildronate) and Related Cardioprotective Agents

Trimethylhydrazine is a critical starting material for the synthesis of 3-(2,2,2-trimethylhydrazinium) propionate dihydrate, the active pharmaceutical ingredient in the cardioprotective drug meldonium (mildronate). The drug's mechanism of action, which involves inhibition of fatty acid beta-oxidation and modulation of carnitine levels, is dependent on the specific trimethylhydrazinium moiety. The use of trimethylhydrazine in this context is non-substitutable, as any change to the hydrazine core would result in a different molecule with altered pharmacological properties [3].

High-Sensitivity Derivatization Reagent in Analytical Chemistry

Hydrazine-based reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones) to improve detection sensitivity in methods like LC-MS and MALDI-MSI. The increased nucleophilicity of trimethylhydrazine, as quantified by the Mayr N parameter, suggests it can form hydrazone derivatives more rapidly and with higher efficiency than unsubstituted hydrazine. This can lead to lower limits of detection (LOD) and improved analytical performance for trace analysis of carbonyl-containing analytes in complex matrices, such as biological fluids or environmental samples [4].

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